molecular formula C21H23N3O2 B7684110 N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7684110
M. Wt: 349.4 g/mol
InChI Key: YYKQKTVBUSJDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. DMXAA is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models.

Mechanism of Action

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the STING (stimulator of interferon genes) pathway, which is a key pathway involved in the induction of interferon production and the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide binds to and activates the STING receptor, which leads to the activation of the TBK1-IRF3 pathway and the subsequent production of type I interferons. Type I interferons then activate immune cells, leading to the production of cytokines and chemokines, which recruit and activate immune cells to the site of the tumor.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, such as TNF-α, IFN-α, and IL-6, which are involved in the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis by inhibiting the production of vascular endothelial growth factor (VEGF) and other angiogenic factors. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce tumor cell death by activating apoptosis and necrosis pathways.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness in vivo. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have toxic effects in some preclinical models, which may limit its clinical use.

Future Directions

There are several future directions for N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of research is the development of more potent and selective STING agonists, which may have greater anti-tumor effects and fewer toxic effects. Another area of research is the development of combination therapies that target multiple pathways involved in the immune response, such as the PD-1/PD-L1 pathway and the STING pathway. Additionally, research is needed to better understand the mechanisms of action of N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify biomarkers that can predict response to N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide therapy.

Synthesis Methods

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized in several ways, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with p-tolyl isocyanate and then with hydroxylamine hydrochloride. Another method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with p-tolyl isocyanate and then with N-bromosuccinimide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its anti-tumor effects in various preclinical models. It has been shown to activate the immune system by inducing the production of cytokines and chemokines, which in turn leads to the recruitment and activation of immune cells, such as macrophages, dendritic cells, and T cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the growth of tumors by inducing tumor cell death and inhibiting angiogenesis.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-8-11-17(12-9-14)21-23-20(26-24-21)6-4-5-19(25)22-18-13-15(2)7-10-16(18)3/h7-13H,4-6H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKQKTVBUSJDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.